3-fluoro-5-methyl-N-(2-methyl-1,3-thiazol-5-yl)pyridine-2-carboxamide
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Overview
Description
3-fluoro-5-methyl-N-(2-methyl-1,3-thiazol-5-yl)pyridine-2-carboxamide is a complex organic compound that features a pyridine ring substituted with fluorine and methyl groups, as well as a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-5-methyl-N-(2-methyl-1,3-thiazol-5-yl)pyridine-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridine ring, followed by the introduction of the fluorine and methyl groups. The thiazole ring is then synthesized separately and coupled with the pyridine derivative under specific conditions. For instance, the reaction might involve the use of reagents such as methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-5-methyl-N-(2-methyl-1,3-thiazol-5-yl)pyridine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The fluorine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce new functional groups into the molecule.
Scientific Research Applications
3-fluoro-5-methyl-N-(2-methyl-1,3-thiazol-5-yl)pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 3-fluoro-5-methyl-N-(2-methyl-1,3-thiazol-5-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-fluoro-3-methylbenzene: A simpler aromatic compound with similar fluorine and methyl substitutions.
Indole derivatives: Compounds with a similar heterocyclic structure and diverse biological activities.
Thiazole derivatives: Compounds containing the thiazole ring, known for their versatility and biological activity.
Uniqueness
3-fluoro-5-methyl-N-(2-methyl-1,3-thiazol-5-yl)pyridine-2-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-fluoro-5-methyl-N-(2-methyl-1,3-thiazol-5-yl)pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3OS/c1-6-3-8(12)10(14-4-6)11(16)15-9-5-13-7(2)17-9/h3-5H,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAGFFZXBKGGPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)NC2=CN=C(S2)C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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